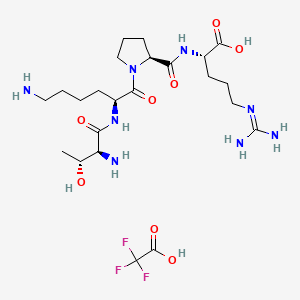

L-Threonyl-L-lysyl-L-prolyl-L-arginine trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Threonyl-L-lysyl-L-prolyl-L-arginine trifluoroacetate: is a synthetic tetrapeptide composed of the amino acids threonine, lysine, proline, and arginine. This compound is known for its immunostimulatory properties and is often referred to as tuftsin . It plays a significant role in enhancing the immune response by stimulating phagocytosis in various immune cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Solid Phase Synthesis: This method involves the stepwise addition of protected amino acids to a solid resin. The process typically starts with the attachment of the C-terminal amino acid to the resin, followed by the sequential addition of the remaining amino acids.

Fragment Condensation: This method involves the synthesis of peptide fragments, which are then coupled together to form the desired peptide sequence.

Liquid Phase Synthesis: This method involves the synthesis of peptides in solution, where the amino acids are sequentially added to the growing peptide chain.

Industrial Production Methods: Industrial production of L-Threonyl-L-lysyl-L-prolyl-L-arginine trifluoroacetate typically involves solid-phase synthesis due to its efficiency and scalability. The use of automated peptide synthesizers allows for the rapid and reproducible production of large quantities of the peptide .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: L-Threonyl-L-lysyl-L-prolyl-L-arginine trifluoroacetate can undergo oxidation reactions, particularly at the threonine and lysine residues.

Reduction: Reduction reactions can occur at the arginine residue, particularly at the guanidino group.

Substitution: Substitution reactions can occur at the lysine residue, where the amino group can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various alkylating agents, acylating agents.

Major Products Formed:

Oxidation: Oxidized threonine and lysine residues.

Reduction: Reduced arginine residues.

Substitution: Substituted lysine residues with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: L-Threonyl-L-lysyl-L-prolyl-L-arginine trifluoroacetate is used as a model compound in peptide synthesis studies. Its well-defined structure and sequence make it an ideal candidate for studying peptide bond formation and cleavage .

Biology: In biological research, this compound is used to study the mechanisms of immune cell activation and phagocytosis. It is known to enhance the activity of macrophages and neutrophils, making it a valuable tool in immunology research .

Medicine: this compound has potential therapeutic applications due to its immunostimulatory properties. It is being investigated for its potential use in treating immune deficiencies and enhancing the immune response in cancer patients .

Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs. Its ability to enhance immune cell activity makes it a promising candidate for drug development .

Wirkmechanismus

L-Threonyl-L-lysyl-L-prolyl-L-arginine trifluoroacetate exerts its effects by binding to specific receptors on the surface of immune cells, such as macrophages and neutrophils. This binding triggers a cascade of intracellular signaling events that lead to the activation of these cells . The compound enhances phagocytosis, the process by which immune cells engulf and destroy pathogens . It also stimulates the production of reactive oxygen species, which are used by immune cells to kill pathogens .

Vergleich Mit ähnlichen Verbindungen

L-Threonyl-L-lysyl-L-prolyl-L-arginine: The base compound without the trifluoroacetate group.

L-Threonyl-L-lysyl-L-prolyl-L-arginyl-L-prolylglycyl-L-proline acetate: A similar peptide with additional amino acids.

L-Proline, L-threonyl-L-lysyl-L-prolyl-L-arginyl: Another similar peptide with a slightly different sequence.

Uniqueness: L-Threonyl-L-lysyl-L-prolyl-L-arginine trifluoroacetate is unique due to the presence of the trifluoroacetate group, which can enhance the stability and solubility of the peptide. This modification can also influence the peptide’s interaction with immune cell receptors, potentially enhancing its immunostimulatory effects .

Eigenschaften

Molekularformel |

C23H41F3N8O8 |

|---|---|

Molekulargewicht |

614.6 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C21H40N8O6.C2HF3O2/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25;3-2(4,5)1(6)7/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26);(H,6,7)/t12-,13+,14+,15+,16+;/m1./s1 |

InChI-Schlüssel |

FMTUDMCZOOBIBT-GYFKHDNESA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B13655795.png)

![Thieno[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13655817.png)

![[3,4,5-triacetyloxy-6-[2-[1'-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate](/img/structure/B13655823.png)

![5-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B13655834.png)

![3-[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]-2-propenoic acid](/img/structure/B13655836.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol](/img/structure/B13655849.png)

![4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13655853.png)